molecular formula C23H27FN4O2 B1488236 Risperidone-D6 CAS No. 1225444-65-4

Risperidone-D6

Cat. No.: B1488236
CAS No.: 1225444-65-4
M. Wt: 416.5 g/mol
InChI Key: RAPZEAPATHNIPO-XWPSJGBSSA-N
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Description

Risperidone-D6 is a useful research compound. Its molecular formula is C23H27FN4O2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Risperidone, also known as Risperidone-D6, is a second-generation antipsychotic medication primarily used to treat mental health disorders such as schizophrenia, bipolar mania, and psychosis . The primary targets of Risperidone are dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play a crucial role in regulating mood and behavior .

Mode of Action

Risperidone acts by inhibiting the activity of dopaminergic D2 and serotonergic 5-HT2A receptors in the brain . This inhibition reduces the overactivity of central mesolimbic pathways and mesocortical pathways, which are thought to be the underlying cause of schizophrenia and various mood disorders . Risperidone binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than the drug’s binding affinity to D2 receptors .

Biochemical Pathways

Risperidone primarily affects the dopaminergic and serotonergic pathways in the brain . By inhibiting D2 and 5-HT2A receptors, Risperidone reduces the overactivity of these pathways, thereby alleviating symptoms of schizophrenia and mood disorders . Additionally, genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme, which metabolizes Risperidone, can influence the drug’s effects .

Pharmacokinetics

Risperidone is metabolized primarily by the cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . The plasma levels of Risperidone vary greatly among individuals, and this variation is associated with the CYP2D6 phenotypes . For example, individuals with CYP2D6*10 homozygous mutations have higher plasma levels of Risperidone and a higher Risperidone/9-hydroxyrisperidone ratio than those with heterozygous mutations .

Result of Action

The primary action of Risperidone is to decrease dopaminergic and serotonergic pathway activity in the brain, thereby reducing symptoms of schizophrenia and mood disorders . Risperidone treatment may also lead to various side effects, including weight gain, glucose and lipid metabolic abnormalities, and reproductive endocrine dysfunctions .

Action Environment

The action of Risperidone can be influenced by various environmental factors, including the presence of other drugs. For instance, the Dutch Pharmacogenetics Working Group (DPWG) recommends a reduction of Risperidone dose in CYP2D6 poor metabolizers . Moreover, Risperidone dose should be evaluated when a CYP2D6, CYP3A4, or ABCB1 inhibitor is administered concomitantly .

Biochemical Analysis

Biochemical Properties

Risperidone-D6 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It exhibits high binding affinity for dopamine-D2 and serotonin-5HT2A receptors, which are crucial in its antipsychotic effects . This compound also interacts with alpha-1 adrenergic, histamine-H1, and alpha-2 adrenergic receptors . These interactions involve binding to the receptor sites, leading to inhibition or activation of specific signaling pathways. For instance, this compound inhibits the serotonin-induced formation of phosphatidic acid in human blood platelets .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound acts as an antagonist at dopamine-D2 and serotonin-5HT2A receptors, reducing the overactivity of these pathways associated with schizophrenia and bipolar disorder . This modulation can lead to changes in neurotransmitter release, synaptic plasticity, and overall neuronal communication. Additionally, this compound has been shown to affect glucose and lipid metabolism, potentially leading to metabolic side effects .

Molecular Mechanism

The molecular mechanism of this compound involves its high-affinity binding to dopamine-D2 and serotonin-5HT2A receptors . By inhibiting these receptors, this compound reduces the overactivity of dopaminergic and serotonergic pathways in the brain, which are implicated in psychiatric disorders . The binding interactions with these receptors lead to changes in downstream signaling pathways, including the inhibition of adenylate cyclase activity and modulation of intracellular calcium levels . Additionally, this compound can influence gene expression by altering the activity of transcription factors involved in neuronal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its stability over extended periods, allowing for consistent pharmacological effects . Prolonged exposure to this compound can lead to adaptive changes in receptor sensitivity and signaling pathways . These temporal effects are crucial for understanding the long-term efficacy and safety of this compound in clinical use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces symptoms of psychosis without causing significant motor side effects . At higher doses, this compound can induce motor side effects such as parkinsonism and akathisia . These dosage-dependent effects highlight the importance of optimizing the therapeutic dose to balance efficacy and safety. Additionally, high doses of this compound have been associated with metabolic side effects, including weight gain and glucose dysregulation .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6 into its active metabolite, 9-hydroxyrisperidone . This metabolic pathway involves the oxidation of this compound, which is then further metabolized by CYP3A4 and CYP3A5 . The presence of deuterium atoms in this compound can influence its metabolic stability and rate of clearance . Understanding these metabolic pathways is essential for predicting drug interactions and individual variability in drug response.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on central nervous system receptors . Within cells, this compound interacts with transporters and binding proteins that facilitate its movement and accumulation in specific cellular compartments . These interactions are crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments such as the plasma membrane, where it interacts with its target receptors . Additionally, post-translational modifications and targeting signals can direct this compound to other organelles, influencing its activity and function . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential cellular effects.

Properties

IUPAC Name

9,9-dideuterio-3-[2-[4-(7-deuterio-6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-(trideuteriomethyl)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i1D3,4D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPZEAPATHNIPO-XWPSJGBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C=CC2=C1ON=C2C3CCN(CC3)CCC4=C(N=C5C(CCCN5C4=O)([2H])[2H])C([2H])([2H])[2H])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Isopropanol (20 mL), 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Compound II)(“the chlorine derivative”)(2.63 g, 10 mmoles, 1 eq.), 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Compound I)(“the piperidine derivative”) (2.17 g, 10 mmoles, 1 eq.), sodium carbonate (3.18 g, 30 mmoles, 3 eq.), and potassium iodide (66 mg) were added to a 100 mL round bottom flask and stirred with a magnetic stir bar. The flask was placed in an oil bath at 80° C. and allowed to reflux for 9 hours. The flask was then cooled in an ice bath and the contents was filtered. The filter cake was washed in the filter with a small amount of isopropanol. The filter cake was then slurried 3 times in 20 mL of water and filtered. The resulting slurry was dried to give 3 g of material in 73% yield. The slurry was recrystallized by dissolving in 37 mL of boiling isopropanol, filtered hot and allowed to cool and filtered to give material which had a purity of 99.7% and an overall yield of 60%.
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2.17 g
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3.18 g
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66 mg
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20 mL
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73%

Synthesis routes and methods II

Procedure details

A mixture of 5.3 parts of 3-(2-chloromethyl)-6,7,8-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochloride, 4.4 parts of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, 8 parts of sodium carbonate, 0.1 part of potassium iodide, and 90 parts of DMF is stirred overnight at 80°-90° C. After cooling, the reaction mixture is poured into water. The product is filtered off and crystallized from a mixture of DMF and 2-propanol. The product is filtered off and dried, yielding 3.8 parts (46%) of 3-[2-[4(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; mp. 170.0° C.
[Compound]
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3-(2-chloromethyl)-6,7,8-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochloride
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a suspension of 40 mg (0.9166 millimole) of 55% sodium hydride and 2 ml of tetrahydrofurane 0.1089 g (0.2532 millimole) of 3-[2-[4-[(2,4-difluorophenyl)-(hydroxyimino)-methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is added. The reaction mixture is heated to boiling for an hour, whereupon 5 ml of water are added and the mixture is extracted twice with 10 ml of dichloromethane each. The combined organic phases are dried over magnesium sulfate and evaporated in vacuo. Thus 80 mg of the title compound are obtained, yield 77%. According to HPLC analysis the purity of the product is 97.5%.
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40 mg
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2 mL
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5 mL
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Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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